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Lumefantrine-d9

Cat. No.: B12420539
M. Wt: 538.0 g/mol
InChI Key: DYLGFOYVTXJFJP-BWOMUDRSSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Analytical Chemistry

Stable isotope labeling is a widely utilized and critical technique in pharmaceutical research and analytical chemistry, providing detailed insights into the behavior of drugs within biological systems. musechem.com This method involves substituting one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as replacing hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. nih.gov The key advantage of this substitution is that it results in a compound with a higher atomic mass without significantly altering its chemical and physical properties. atlanchimpharma.com

The importance of this technique in pharmaceutical sciences is multifaceted:

Metabolism and Pharmacokinetic (ADME) Studies: Labeled compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. musechem.com Researchers can accurately track a drug's metabolic fate and the formation of its metabolites using analytical instruments like mass spectrometers, which can differentiate between the labeled and unlabeled molecules. nih.gov

Quantitative Analysis: In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards (IS). nih.govtexilajournal.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis. Since a deuterated analog has nearly identical physicochemical properties to the parent drug, it co-elutes during chromatographic separation and experiences similar effects from the sample matrix, thus correcting for variations and improving the accuracy and precision of quantification. nih.govtexilajournal.com

Overcoming Analytical Challenges: The use of stable isotope-labeled internal standards helps to compensate for analytical variabilities such as matrix effects and ionization suppression or enhancement in mass spectrometry. nih.govtexilajournal.com These issues can significantly impact the accuracy of measurements in complex biological samples like blood plasma or urine. nih.govnih.gov

The increased sensitivity and availability of modern analytical instruments, such as high-resolution mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, continue to expand the application of stable isotopes in drug development and analysis. nih.gov

Defining Lumefantrine-d9 (B1162702) as an Isotopic Analog for Research Applications

This compound is a deuterated, stable isotope-labeled analog of lumefantrine (B1675429). veeprho.compharmaffiliates.com In this molecule, nine hydrogen atoms in the butyl group of the lumefantrine structure have been replaced with deuterium atoms. veeprho.com This substitution increases the molecular weight of the compound, making it easily distinguishable from the unlabeled lumefantrine using mass spectrometry, while its chemical structure and reactivity remain virtually identical to the parent drug. atlanchimpharma.com

This key characteristic makes this compound an ideal internal standard for the bioanalysis of lumefantrine. nih.govveeprho.com When added to a biological sample (e.g., human plasma) in a known quantity, it follows the same extraction and analytical pathway as the endogenous lumefantrine. By comparing the signal of this compound to that of lumefantrine in the mass spectrometer, researchers can achieve highly accurate and precise quantification of the parent drug. nih.govresearchgate.net

Table 1: Chemical Properties of Lumefantrine and this compound

PropertyLumefantrineThis compound
Molecular Formula C₃₀H₃₂Cl₃NOC₃₀H₂₃D₉Cl₃NO
Molecular Weight ~528.94 g/mol ~538.00 g/mol
Isotopic Label NoneDeuterium (d9)
Primary Use Antimalarial DrugInternal Standard for Research

Overview of Research Areas Utilizing this compound in a Controlled, Non-Clinical Context

The primary application of this compound is in a controlled, non-clinical research context, specifically as an internal standard in quantitative bioanalytical methods. nih.govveeprho.com Its use is crucial in pharmacokinetic studies, which examine how a drug is processed by the body over time. The pharmacokinetics of lumefantrine are known to be complex, with variable absorption that is highly dependent on food intake. nih.govtropmedres.ac This variability makes precise measurement of its concentration in plasma essential for understanding its behavior.

Key research applications include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods: this compound is extensively used in the development and validation of LC-MS/MS assays to measure lumefantrine concentrations in biological matrices, particularly human plasma. nih.govnih.gov These highly sensitive methods are necessary for pharmacokinetic studies.

Overcoming Matrix Effects and Ionization Saturation: A significant challenge in quantifying drugs in plasma is the "matrix effect," where other components in the sample interfere with the ionization of the target analyte, leading to inaccurate readings. nih.govnih.gov Research has demonstrated that using the co-eluting this compound as an internal standard effectively compensates for these matrix effects and overcomes issues of ionization saturation at high concentrations. nih.govresearchgate.net This ensures the resulting data is reliable and reproducible.

Supporting Pharmacokinetic and Drug-Drug Interaction Studies: By enabling accurate quantification, this compound supports vital research into the pharmacokinetics of lumefantrine. nih.govveeprho.com This includes studies on how lumefantrine is absorbed and eliminated and how it interacts with other co-administered drugs. nih.gov For example, precise measurement is critical in studies involving small plasma volumes, such as those in pediatric research. nih.gov

Table 2: Research Applications of this compound

Research AreaApplication of this compoundAnalytical TechniqueKey Finding from Studies
Bioanalysis Internal Standard for QuantificationLC-MS/MSEnables accurate measurement of lumefantrine in small (e.g., 25 μl) plasma samples. nih.gov
Pharmacokinetics (PK) Tracer for PK studiesLC-MS/MSHelps characterize the absorption, distribution, metabolism, and excretion of lumefantrine. veeprho.com
Method Validation Tool to Overcome Analytical IssuesLC-MS/MSCompensates for matrix effects and ionization saturation, extending the linear range of calibration curves. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32Cl3NO B12420539 Lumefantrine-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32Cl3NO

Molecular Weight

538.0 g/mol

IUPAC Name

2-[butyl(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,3D2,5D2,13D2

InChI Key

DYLGFOYVTXJFJP-BWOMUDRSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Lumefantrine D9

Approaches to Deuterium (B1214612) Labeling of Lumefantrine (B1675429) at Specific Positions

The introduction of deuterium into the Lumefantrine molecule is a strategic process aimed at creating a stable, isotopically labeled internal standard that is distinguishable from the parent drug by mass spectrometry but behaves similarly during chromatographic separation and sample preparation. The primary approach for synthesizing Lumefantrine-d9 (B1162702) involves the use of a deuterated reactant at a specific step in the synthesis, a method often referred to as de novo synthesis.

In the case of this compound, the deuterium atoms are incorporated into the n-butyl group of the dibutylamino moiety. This is achieved by using a deuterated version of a butylating agent during the synthesis. This site-specific labeling is advantageous as it places the deuterium atoms on a part of the molecule that is less likely to undergo metabolic cleavage, ensuring the isotopic label is retained.

Other general strategies for deuterium labeling of pharmaceuticals, though not the primary method for this specific compound, include:

Hydrogen Isotope Exchange (HIE): This "late-stage" deuteration method involves exchanging hydrogen atoms with deuterium on an already formed molecule or a late-stage intermediate. HIE can be catalyzed by metals (e.g., iridium, ruthenium) or acids/bases. While efficient for some molecules, it can sometimes lack the high regioselectivity required for a specific standard.

Reductive Deuteration: This involves the reduction of a suitable functional group (e.g., ketone, imine) with a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4).

For this compound, the de novo approach using a deuterated building block is preferred to ensure precise and high levels of deuterium incorporation at the desired positions.

Chemical Synthesis Pathways for this compound: Reactants, Conditions, and Intermediate Compounds

A patented method outlines a specific multi-step synthesis for this compound, which ensures the incorporation of nine deuterium atoms onto the n-butyl group. medchemexpress.com The pathway can be summarized as follows:

Friedel-Crafts Acylation: The synthesis begins with a Friedel-Crafts reaction between a suitable starting material (Compound 1) and chloroacetyl chloride in the presence of anhydrous aluminum chloride to yield an intermediate ketone (Compound 2). medchemexpress.com

Reduction: The ketone (Compound 2) is then reduced using sodium borohydride (B1222165) to form an alcohol (Compound 3). medchemexpress.com

Substitution with n-butylamine: Compound 3 undergoes a substitution reaction with n-butylamine, typically at an elevated temperature (e.g., 140°C), to produce an amino alcohol intermediate (Compound 4). medchemexpress.com

Condensation: This intermediate (Compound 4) is then condensed with p-chlorobenzaldehyde in the presence of a base like sodium hydroxide (B78521) in methanol (B129727), under reflux conditions, to form the core structure of Lumefantrine (Compound 5). medchemexpress.com

Deuterium Incorporation (N-Alkylation): The final and crucial step for isotopic labeling involves the reaction of Compound 5 with deuterated n-bromobutane-d9 (D9-n-bromobutane) in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724). This reaction is carried out under reflux for an extended period (e.g., 16 hours) to afford the final product, this compound. medchemexpress.com

Table 1: Key Reactants and Conditions in the Synthesis of this compound medchemexpress.com

StepKey ReactantsKey Reagents/CatalystsConditionsProduct
1Compound 1, Chloroacetyl chlorideAnhydrous aluminum chlorideFriedel-Crafts AcylationCompound 2
2Compound 2Sodium borohydrideReductionCompound 3
3Compound 3, n-butylamine-Heating (140°C)Compound 4
4Compound 4, p-chlorobenzaldehydeSodium hydroxide, MethanolRefluxCompound 5
5Compound 5, n-bromobutane-d9Potassium carbonate, AcetonitrileRefluxThis compound

Isotopic Purity and Chemical Characterization of Synthesized this compound

The quality of a deuterated internal standard is defined by its chemical and isotopic purity. For this compound, these parameters are rigorously assessed using modern analytical techniques.

A certificate of analysis for a commercially available this compound standard provides the following specifications:

Isotopic Enrichment: 99.10% medchemexpress.com

Chemical Purity (by LCMS): 97.08% medchemexpress.com

Isotopic Purity Assessment: The isotopic purity, or isotopic enrichment, quantifies the percentage of the deuterated compound that contains the desired number of deuterium atoms. This is typically determined using high-resolution mass spectrometry (HRMS). By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d9-labeled compound compared to its less-deuterated (d0 to d8) and non-deuterated counterparts can be precisely measured.

Chemical Characterization: The chemical identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for assessing chemical purity. It separates the deuterated compound from any non-deuterated starting material or other synthesis-related impurities. The mass spectrometer then confirms the identity of the eluting peaks. For this compound, the expected molecular weight is approximately 538.00 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated n-butyl group would be significantly diminished or absent, confirming the successful incorporation of deuterium. The remaining signals should be consistent with the structure of Lumefantrine.

A certificate of analysis for this compound confirms that the ¹H NMR and LCMS data are consistent with its chemical structure. medchemexpress.com

Comparative Analysis of Deuteration Strategies for Pharmaceutical Reference Standards

The choice of deuteration strategy for creating a pharmaceutical reference standard like this compound is critical and involves a trade-off between cost, efficiency, and the quality of the final product. The two main approaches are de novo synthesis and late-stage hydrogen isotope exchange (HIE).

Table 2: Comparative Analysis of Deuteration Strategies

FeatureDe Novo Synthesis (using deuterated building blocks)Late-Stage Hydrogen Isotope Exchange (HIE)
Specificity High regioselectivity and specific number of deuterium atoms incorporated.Can be less specific, potentially leading to a mixture of isotopologues.
Isotopic Purity Generally achieves very high isotopic enrichment.Can vary depending on the catalyst and reaction conditions; may require extensive purification.
Cost Can be more expensive due to the cost of deuterated starting materials.Potentially more cost-effective as it uses the non-labeled parent compound or a late-stage intermediate.
Efficiency May involve a longer, multi-step synthesis.Can be a more direct and atom-economical approach.
Applicability Ideal for compounds where the deuterated building block is readily available or can be synthesized.Useful for complex molecules where a full synthesis is impractical or when exploring the effects of deuteration at various positions.

For a high-quality pharmaceutical reference standard like this compound, where precise isotopic labeling and high purity are paramount, the de novo synthesis approach is generally favored. It provides greater control over the location and number of deuterium atoms, ensuring a reliable and consistent internal standard for quantitative bioanalysis.

Advanced Analytical Techniques and Method Development Utilizing Lumefantrine D9

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Lumefantrine (B1675429) and its Metabolites with Lumefantrine-d9 (B1162702) as Internal Standard

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites. The integration of this compound as an internal standard is pivotal to the development and validation of robust LC-MS/MS methods.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is fundamental to minimizing interferences and achieving accurate quantification. In the analysis of lumefantrine and its metabolites, various reversed-phase columns and mobile phase compositions have been optimized to ensure sharp peak shapes, adequate retention, and separation from endogenous matrix components. The co-elution of this compound with the unlabeled lumefantrine is a primary goal of this optimization, as it is crucial for compensating for matrix-induced variations. nih.gov

Several studies have detailed successful chromatographic conditions. For instance, a Zorbax C8 column (50 × 2.1 mm, 5 μm) has been used with a gradient elution program. nih.gov The mobile phase consisted of solvent A (aqueous ammonium (B1175870) formate (B1220265) 10 mM at pH 4.0) and solvent B (acetonitrile with 0.1% formic acid), with a flow rate of 0.4 ml/min. nih.gov Another method utilized a Hypersil Gold C18 column (20×2.1mm, 1.9μm) with a gradient of 0.5% formic acid in water and 0.5% formic acid in methanol (B129727) at a flow rate of 0.5 mL/min. nih.gov A Phenomenex Kinetex C18 column (50 x 2.1 mm, 2.6 µm) has also been employed with a mobile phase of 20 mM ammonium formate with 0.5% formic acid and acetonitrile (B52724) with 0.5% formic acid under gradient conditions at a flow rate of 0.8 mL/min. researchgate.net These varied conditions highlight the flexibility in method development, tailored to specific instrumentation and analytical requirements.

Table 1: Examples of Optimized Chromatographic Parameters for Lumefantrine Analysis
ParameterCondition 1Condition 2Condition 3
Column Zorbax C8 (50 × 2.1 mm, 5 μm) nih.govHypersil Gold C18 (20×2.1mm, 1.9μm) nih.govPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) researchgate.net
Mobile Phase A 10 mM Ammonium Formate (pH 4.0) nih.gov0.5% Formic Acid in Water nih.gov20 mM Ammonium Formate with 0.5% Formic Acid researchgate.net
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov0.5% Formic Acid in Methanol nih.govAcetonitrile with 0.5% Formic Acid researchgate.net
Flow Rate 0.4 mL/min nih.gov0.5 mL/min nih.gov0.8 mL/min researchgate.net
Elution Mode Gradient nih.govGradient nih.govGradient researchgate.net

Mass Spectrometric Detection Modes and Transitions for Deuterated and Undeuterated Analytes

The high selectivity of LC-MS/MS is achieved through the use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (Q1) is selected and fragmented, and a resulting product ion (Q3) is monitored. For lumefantrine and its deuterated internal standard, this compound, ionization is typically achieved using positive electrospray ionization (ESI+). nih.govnih.gov

The choice of precursor-to-product ion transitions is critical for assay specificity and sensitivity. The precursor ion for lumefantrine is its protonated molecule [M+H]⁺. Due to the presence of chlorine isotopes, lumefantrine presents a characteristic isotopic pattern. The most common transitions monitored for lumefantrine are m/z 528.2 → 510.2 and m/z 530.1 → 347.9. researchgate.netnih.gov For this compound, the mass of the precursor ion is shifted by 9 daltons. Consequently, the monitored transitions are adjusted accordingly, for example, m/z 537 → 519 and m/z 539.1 → 347.9. nih.govnih.gov The use of these specific transitions allows for the simultaneous and unambiguous detection of both the analyte and its internal standard.

Table 2: Selected MRM Transitions for Lumefantrine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Lumefantrine528510 nih.gov
This compound537519 nih.gov
Lumefantrine530.1347.9 nih.gov
This compound539.1347.9 nih.gov
Lumefantrine528.2510.2 researchgate.net
Deuterated Lumefantrine546.4527.4 researchgate.net

Strategies for Mitigating Matrix Effects in LC-MS/MS Quantification with this compound

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, represent a significant challenge in LC-MS/MS bioanalysis. myadlm.org These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for these effects. nih.govmyadlm.org

This compound, being chemically identical to lumefantrine, experiences the same matrix effects. nih.gov Therefore, any variation in the ionization of lumefantrine is mirrored by a proportional variation in the ionization of this compound. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by matrix effects is effectively normalized. nih.gov Research has shown that while absolute matrix effects may still be present, the co-eluting this compound successfully compensates for cumulative matrix effects and even ionization saturation, which can occur at high analyte concentrations. nih.gov

In addition to the use of an appropriate internal standard, sample preparation techniques are employed to minimize matrix components. For lumefantrine analysis, liquid-liquid extraction (LLE) and protein precipitation (PPT) are common strategies. nih.govnih.gov For example, acidifying a plasma sample with formic acid followed by extraction with ethyl acetate (B1210297) has been shown to yield high recovery and minimize absolute matrix effects to a range of 92-100%. nih.gov

Quantitative Method Validation Principles for Deuterated Internal Standards in Research Settings

The validation of bioanalytical methods is essential to ensure their reliability and is typically performed following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov When using a deuterated internal standard like this compound, the validation process confirms that the method is accurate, precise, selective, and robust. nih.govclearsynth.com

Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration and the instrument response over a defined range. nih.govnih.gov

Accuracy and Precision: The accuracy (% deviation from the nominal concentration) and precision (coefficient of variation, %CV) are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). Typically, accuracy should be within ±15% (±20% at the LLOQ) and precision should be ≤15% (≤20% at the LLOQ). nih.govnih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is confirmed.

Matrix Effect: The influence of the sample matrix on the analyte's quantification is evaluated to ensure that the deuterated internal standard adequately compensates for any ion suppression or enhancement. nih.gov

Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

The use of a deuterated internal standard is a critical component of a robust validation, as it provides the best possible correction for analytical variability, leading to highly reliable quantitative data. nih.govclearsynth.com

Other Analytical Platforms Employing this compound as a Reference Material

While the primary application of this compound is as an internal standard in LC-MS/MS, its utility extends to other analytical platforms where a well-characterized reference material is required.

Application in High-Performance Liquid Chromatography (HPLC) with Alternative Detection Methods

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of pharmaceuticals. juniperpublishers.comnih.gov Several HPLC-UV methods have been developed for the determination of lumefantrine in pharmaceutical formulations and biological samples. juniperpublishers.comnih.gov In these methods, detection is typically performed at wavelengths where lumefantrine exhibits strong absorbance, such as 222 nm, 335 nm, or 234 nm. juniperpublishers.comresearchgate.net

In the context of HPLC-UV, this compound can serve as a crucial reference material. While it is not used as an internal standard for quantification in the same way as in mass spectrometry (as UV detection cannot distinguish between the deuterated and undeuterated forms based on their absorbance), it can be used for:

Peak Identification: By injecting a solution of this compound, the retention time of the lumefantrine peak can be unequivocally confirmed in a complex chromatogram. Given that deuterium (B1214612) substitution can sometimes lead to slight shifts in retention time, this characterization is an important aspect of method development. scispace.com

Method Development and Specificity: During the development of an HPLC method, this compound can be used to ensure the separation of lumefantrine from potential impurities or degradation products.

Isotopic Dilution Mass Spectrometry (IDMS) Principles in Lumefantrine Research

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique utilized to achieve high accuracy and precision in the quantification of chemical compounds. researchgate.net The fundamental principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). cerilliant.comresearchgate.net In the context of lumefantrine research, this compound, a deuterated analog, serves as this ideal internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

The core advantage of using this compound is that it is chemically and physically almost identical to the non-labeled lumefantrine. This similarity ensures that both compounds behave nearly identically during the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. cerilliant.comresearchgate.net Consequently, any sample-to-sample variability or loss of analyte during sample preparation is mirrored by the internal standard. By measuring the ratio of the response of the native lumefantrine to the known concentration of this compound, these variations are normalized, leading to a more accurate and reliable measurement. researchgate.net

A significant challenge in the bioanalysis of lumefantrine in complex matrices like human plasma is the "matrix effect," where other co-extracted substances can interfere with the ionization of the analyte, either suppressing or enhancing its signal. nih.gov Research has demonstrated that using a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to overcome this issue. nih.govresearchgate.net Because both this compound and lumefantrine elute from the chromatography column at the same time, they experience the same matrix effects, which are then canceled out when their ratio is calculated. researchgate.net This approach has also been shown to overcome issues of ionization saturation that can occur at high concentrations of lumefantrine. nih.gov

In a typical LC-MS/MS method, both the analyte (lumefantrine) and the internal standard (this compound) are monitored using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion for each compound and one of its characteristic product ions. The instrument then specifically measures the transition between these ions, providing high selectivity.

Table 1: Example of MRM Transitions for Lumefantrine and this compound Quantification. nih.gov
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lumefantrine530.1347.9
This compound539.1347.9

Preparation and Stability of this compound Working Solutions and Calibration Standards for Research Assays

The accurate quantification of lumefantrine in research assays relies on the meticulous preparation of stable working solutions and calibration standards, where this compound plays a critical role as the internal standard. The general procedure involves preparing concentrated stock solutions of both lumefantrine and this compound, which are then diluted to create working solutions and a series of calibration standards.

Stock solutions of lumefantrine and its deuterated internal standard are typically prepared in organic solvents such as methanol or dimethyl sulfoxide (B87167) (DMSO). researchgate.net These stock solutions are then used to prepare working solutions. For the creation of calibration curves, a series of standards is made by spiking a biological matrix (e.g., drug-free human plasma) with varying known concentrations of lumefantrine and a single, fixed concentration of the this compound internal standard. nih.govnih.gov Quality control (QC) samples are prepared in a similar manner at low, medium, and high concentrations to validate the accuracy and precision of the assay. nih.gov

The stability of these solutions is paramount for generating reliable and reproducible data. Studies indicate that stock solutions, prepared standards, and QC samples for lumefantrine analysis are typically stored at very low temperatures, such as -70°C, to ensure their integrity before use. researchgate.net While specific stability studies focusing solely on this compound solutions are not extensively detailed in the literature, the stability of lumefantrine itself has been evaluated. Studies on amorphous solid dispersions of lumefantrine have demonstrated physical stability for up to three months when stored at 40°C and 75% relative humidity. nih.govresearchgate.net Furthermore, stability testing of the active pharmaceutical ingredient has shown lumefantrine to be quite stable with no significant degradation trends observed. who.int One study confirmed that lumefantrine tablets stored under ambient conditions in a high-temperature, high-humidity environment were stable for at least one year. nih.gov Given the structural similarity, it is inferred that this compound exhibits comparable stability under proper storage conditions.

The concentration ranges for calibration standards are selected to encompass the expected concentrations of lumefantrine in study samples.

Table 2: Examples of Calibration Standard Preparation for Lumefantrine Bioanalysis Using this compound IS.
MatrixLumefantrine Concentration Range (ng/mL)Internal Standard (IS)Reference
Human Plasma50 - 20,000This compound nih.govresearchgate.net
Mouse Whole Blood & Plasma15.6 - 4,000This compound nih.gov
Human Plasma78.125 - 20,000Not specified researchgate.net

Application of Lumefantrine D9 in Preclinical and in Vitro Metabolic Studies

Elucidation of Lumefantrine (B1675429) Metabolic Pathways Using Deuterated Analogs

The principal metabolic pathway for lumefantrine involves N-debutylation to form its major active metabolite, desbutyl-lumefantrine. researchgate.netdrugbank.com In preclinical research, the accurate measurement of both lumefantrine and desbutyl-lumefantrine in non-human biological samples (such as plasma from animal models) is essential for understanding the drug's metabolic fate.

Lumefantrine-d9 (B1162702) is employed as an internal standard in LC-MS/MS methods designed for this purpose. nih.govresearchgate.net By adding a known quantity of this compound to each sample, researchers can correct for analyte loss during sample extraction and for variations in instrument response, such as matrix effects and ionization suppression. nih.govresearchgate.net This approach allows for the reliable quantification of lumefantrine and desbutyl-lumefantrine, which is fundamental to characterizing the metabolic profile. The nearly identical chemical properties of the deuterated standard ensure that it behaves similarly to the non-labeled analyte during the analytical process, making it an ideal reference compound. texilajournal.com

Table 1: Role of this compound in Bioanalytical Methods

Parameter Role of this compound Rationale Source
Analyte Quantification Internal Standard for Lumefantrine Co-elutes with lumefantrine, correcting for variations in extraction recovery and instrument response. nih.govresearchgate.net
Metabolite Quantification Can be used alongside a deuterated metabolite standard (e.g., DBL-d9) Ensures accurate measurement of both parent drug and metabolite concentrations for metabolic ratio calculations. nih.gov
Matrix Effect Compensation Corrects for ion suppression or enhancement As a stable isotope-labeled analog, it experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. nih.govresearchgate.net

| Ionization Saturation | Overcomes signal saturation at high concentrations | The use of a co-eluting deuterated internal standard helps to normalize the signal response when analyte concentrations are high. | nih.govresearchgate.net |

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of lumefantrine to desbutyl-lumefantrine. researchgate.netdrugbank.comnih.govnih.govresearchgate.net Other enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, and CYP2C19, may also play a minor role in its biotransformation. nih.gov

To investigate the kinetics of these enzymatic reactions, researchers incubate lumefantrine with specific enzyme systems and measure the rate of metabolite formation. The accuracy of these enzyme kinetic studies depends on the precise quantification of the substrate (lumefantrine) depletion and product (desbutyl-lumefantrine) formation over time. Bioanalytical methods employing this compound as an internal standard provide the necessary precision to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for specific CYP isoforms like CYP3A4. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies with this compound

Metabolic stability is a critical parameter assessed early in drug development to predict a drug's in vivo half-life and clearance. researchgate.net These assays typically involve incubating the drug with liver fractions, such as microsomes or hepatocytes, and monitoring the concentration of the parent drug over time. researchgate.net

In such studies for lumefantrine, this compound is used as an internal standard to ensure the accurate measurement of the parent compound's depletion. nih.govresearchgate.net This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), which are vital for predicting in vivo pharmacokinetic behavior. researchgate.net Furthermore, these in vitro systems can be used for metabolite profiling, where LC-MS/MS methods, standardized with this compound, help to identify and quantify the metabolites formed, providing a comprehensive picture of the drug's biotransformation in a controlled environment.

Use of this compound in Non-Human In Vivo Drug Disposition and Pharmacokinetic Research Methodologies

Preclinical pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov These studies involve administering the drug to animals (e.g., rats) and collecting biological samples (typically plasma) at various time points to measure drug and metabolite concentrations. researchgate.net

The development of robust bioanalytical methods is a prerequisite for generating reliable PK data. For lumefantrine, LC-MS/MS methods using this compound as an internal standard are the gold standard for analyzing samples from these non-human in vivo studies. nih.govresearchgate.net The high sensitivity and specificity of these assays allow for the determination of a complete pharmacokinetic profile, including key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). researchgate.netnih.gov The precision afforded by the use of this compound ensures that the derived PK parameters are accurate, forming a solid basis for predicting human pharmacokinetics and for interspecies scaling.

Table 2: Representative Pharmacokinetic Parameters of Lumefantrine in Non-Human Studies

PK Parameter Description Typical Observation (Example) Source
Tmax Time to reach maximum plasma concentration ~3.0 - 6.0 hours in rats researchgate.net
Cmax Maximum observed plasma concentration Variable, dependent on formulation and dose researchgate.net
t½ (elimination) Time for plasma concentration to reduce by half ~3-6 days (in humans, indicative of long half-life) pharmgkb.org
Vd Apparent volume of distribution Large, indicating extensive tissue distribution nih.govpafmj.org
Bioavailability Fraction of administered dose reaching systemic circulation Low and variable, significantly increased with fatty food nih.gov

Note: This table provides a general overview. Specific values can vary significantly based on the animal model, formulation, and study design.

Role of Lumefantrine D9 in Pharmaceutical Research Standards and Quality Control

Development of Reference Standards for Lumefantrine (B1675429) and its Impurities

The development of robust analytical methods is foundational to pharmaceutical quality control, and the availability of high-purity reference standards is a prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. In the case of lumefantrine, a BCS Class II drug with low solubility and high permeability, establishing a comprehensive impurity profile is critical for ensuring its safety and efficacy. Deuterated analogs of pharmaceuticals, such as Lumefantrine-d9 (B1162702), play a significant role in this process. While the primary application of this compound is as an internal standard in bioanalytical methods, the principles of its synthesis and characterization are directly applicable to its use in the development of reference standards.

The synthesis of deuterated analogs involves introducing deuterium (B1214612) atoms into the molecular structure of the drug. iaea.org This process requires a thorough understanding of the parent molecule's chemistry to ensure that the isotopic label is placed in a stable position that will not exchange under analytical conditions. The resulting isotopically labeled compound is chemically identical to the unlabeled analyte but has a different mass, allowing it to be distinguished by mass spectrometry. This property is invaluable for co-eluting the standard with the analyte in chromatographic separations, providing a direct comparison for quantification.

Ensuring Analytical Precision and Accuracy in Research Laboratories Using this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), achieving high precision and accuracy is paramount. A significant challenge in analyzing biological matrices like plasma is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these effects. nih.gov

This compound is an ideal internal standard for the quantification of lumefantrine because it co-elutes with the unlabeled drug and exhibits nearly identical chemical and physical properties. nih.gov This co-elution ensures that both the analyte and the internal standard experience the same matrix effects and any variations in sample preparation or instrument response. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a more accurate and precise measurement.

One of the significant challenges in the LC-MS/MS analysis of lumefantrine is ionization saturation, which can occur at high concentrations of the analyte. nih.gov This phenomenon leads to a non-linear response, making accurate quantification difficult. The use of this compound as an internal standard helps to overcome this issue. As the concentration of lumefantrine increases and begins to saturate the detector, the signal of the co-eluting this compound is also affected. nih.gov The ratio of the two signals, however, remains linear over a wider concentration range, allowing for the accurate quantification of lumefantrine even at high concentrations. nih.gov

A study detailing an LC-MS/MS method for lumefantrine in human plasma demonstrated the effectiveness of this compound in overcoming both matrix effects and ionization saturation. nih.gov The method was validated according to regulatory guidelines and showed excellent linearity, precision, and accuracy over a wide calibration range. nih.gov The use of this compound allowed for the development of a robust and reliable method suitable for pharmacokinetic studies, particularly in pediatric populations where small sample volumes are often required. nih.gov

Table 1: Impact of this compound as an Internal Standard on Calibration Curve Linearity

Condition Calibration Curve Fitting Linear Range Key Observation
Without this compound Quadratic regression with 1/x weighting factor Non-linear at higher concentrations Signal saturation observed, suggesting ionization saturation in the ion source. nih.gov
With this compound Linear regression with 1/x weighting factor 50 to 20,000 ng/ml The ratio of Lumefantrine/Lumefantrine-d9 increased linearly, compensating for signal saturation. nih.gov

Assessment of Purity and Impurity Profiling of Lumefantrine Active Pharmaceutical Ingredients (APIs) using Deuterated Standards

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Impurities can arise from various sources, including the manufacturing process, degradation of the API, or contamination. Regulatory agencies require a thorough impurity profile for any new drug substance to ensure its safety and efficacy. The use of deuterated standards can significantly enhance the accuracy and sensitivity of analytical methods used for impurity profiling.

In the context of lumefantrine, several potential impurities have been identified, including the desbenzylketo derivative. researchgate.net The development of a stability-indicating analytical method is crucial for separating and quantifying these impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. When coupled with mass spectrometry (MS), it allows for the identification and quantification of impurities at very low levels.

While the direct use of this compound for the routine quantification of impurities in the final API may not be standard practice, the principles underlying its use as an internal standard are highly relevant. In method development and validation for impurity profiling, a deuterated analog of a known impurity could be synthesized and used as an internal standard to ensure accurate quantification, especially when dealing with complex matrices or trace-level analysis.

More commonly, well-characterized non-deuterated reference standards of the impurities are used for their quantification. synzeal.com However, the analytical challenges of accurately measuring low levels of impurities, which may have different chromatographic and mass spectrometric behaviors than the API, highlight the importance of robust analytical methods. The development of such methods often involves techniques and expertise similar to those used in the synthesis and application of deuterated standards.

The thorough characterization of lumefantrine and its related products, including impurities, is essential for regulatory compliance and ensuring the quality of the final drug product. synzeal.com This includes providing a detailed certificate of analysis with analytical data that meets regulatory requirements. synzeal.com

Table 2: Identified Impurities of Lumefantrine

Impurity Name Significance Analytical Method for Detection
Lumefantrine N-oxide A potential degradation product or metabolite. HPLC-DAD, LC-MS researchgate.net
Desbenzylketo derivative A known degradation impurity. researchgate.net HPLC-DAD, LC-MS researchgate.netresearchgate.net
Desbenzyl derivative A potential process-related impurity or degradation product. HPLC-DAD, LC-MS researchgate.net
Impurity A An unspecified impurity identified during analysis. HPLC-DAD, LC-MS researchgate.net

Stability Studies of Lumefantrine Formulations Using this compound as a Quality Control Marker

Stability testing is a critical component of pharmaceutical development, ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf life. For lumefantrine, a drug with poor aqueous solubility, formulation strategies such as amorphous solid dispersions (ASDs) are often employed to enhance its bioavailability. nih.govnih.gov However, the amorphous state is thermodynamically unstable and can revert to the crystalline form over time, impacting the drug's dissolution and absorption. nih.gov Therefore, rigorous stability studies are essential for such formulations.

In the context of stability studies, analytical methods are required to quantify the API and any degradation products accurately. While this compound is primarily used as an internal standard in bioanalytical assays, its application as a quality control marker in stability studies of lumefantrine formulations is a logical extension of its utility. When analyzing aged samples from stability chambers, the precision and accuracy of the analytical method are paramount to detect any small changes in the API concentration.

The use of an LC-MS/MS method with this compound as an internal standard would provide a highly reliable means of quantifying lumefantrine in stability samples. This approach would effectively mitigate any matrix effects from the formulation's excipients, which could change over time under stress conditions. By ensuring the accuracy of the lumefantrine quantification, researchers can confidently assess the stability of the formulation and predict its shelf life.

Stability studies on lumefantrine ASDs have been conducted to evaluate their physical stability under various temperature and humidity conditions. nih.govjst.org.inijpsdronline.com These studies typically involve monitoring the formulation for any signs of crystallization using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), as well as assessing the drug release through dissolution testing. nih.govjst.org.inijpsdronline.com The accurate quantification of lumefantrine in the dissolution media is crucial, and the use of a robust analytical method, potentially employing this compound, would enhance the reliability of these results.

Table 3: Parameters Assessed in Stability Studies of Lumefantrine Formulations

Parameter Method of Analysis Purpose
Physical Appearance Visual inspection To detect any changes in color, texture, or other physical properties.
Crystallinity Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) To monitor the conversion from the amorphous to the crystalline state. nih.govjst.org.inijpsdronline.com
Drug Content (Assay) High-Performance Liquid Chromatography (HPLC) To quantify the amount of lumefantrine remaining in the formulation.
Dissolution HPLC To measure the rate and extent of drug release from the formulation. nih.gov
Impurities/Degradation Products HPLC, LC-MS To identify and quantify any new impurities that form during storage.

Table of Compounds

Compound Name
Lumefantrine
This compound
Artemether
Artesunate
Chloroquine
Sulphadoxine
Pyrimethamine
Quinine
Mefloquine
Halofantrine
Piperine
Copovidone/Kollidon® VA 64
Hydroxypropylmethylcellulose phthalate (B1215562) (HPMCP)
Hydroxypropylmethylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS)
Poly(methacrylic acid–ethyl acrylate) (EL100)
Cellulose acetate phthalate (CAP)
Timolol maleate
Doxycycline
Ganaplacide
Formoterol-d6
Tolperison-d7
Tandutinib
Erlotinib
Gefitinib
Phenazopyridine
Sulphapyridine
N-acetylsulfapyridin
5-hydroxy-sulfapyridine
Butorphanol
8-Fluoro-galanthamine
Artemisinin
Dihydroartemisinin
Colloidal silicon dioxide
Croscarmellose sodium
Hypromellose
Lactose anhydrous
Magnesium stearate
Polysorbate 80

Future Perspectives and Innovations in Deuterated Lumefantrine Research

Advancements in Deuteration Techniques for Complex Molecules

The synthesis of complex deuterated molecules like lumefantrine-d9 (B1162702) relies on the continuous innovation of deuterium (B1214612) labeling methodologies. Historically, methods were often harsh or lacked selectivity, but recent years have seen a surge in sophisticated techniques that offer milder conditions, higher efficiency, and greater precision. researchgate.net These advancements are critical for applying deuterium labeling to new and increasingly complex pharmaceutical agents.

Recent breakthroughs have moved beyond traditional methods to include a variety of catalytic and electrochemical strategies. researchgate.netresearchgate.net Key modern techniques include:

Hydrogen Isotope Exchange (HIE): This is considered an ideal method as it allows for deuterium incorporation without significantly altering the molecule's structure or requiring pre-functionalization. researchgate.net Advances in this area involve the use of novel catalysts, including iridium-based complexes for ortho-directed HIE and earth-abundant metal catalysts, which offer greener and more cost-effective solutions. acs.orgresearchgate.net

Photocatalysis and Electrocatalysis: Light- and electricity-driven methods are emerging as powerful tools for deuteration. xmu.edu.cnnih.gov Photoredox catalysis can facilitate the deuteration of pharmaceutical compounds under exceptionally mild conditions. nih.gov Electrochemical dehalogenative deuteration, which uses heavy water as the deuterium source, provides an environmentally friendly alternative to traditional methods that often rely on transition metal catalysts and toxic reagents. xmu.edu.cn

Reductive and Dehalogenative Deuteration: These classic methods continue to be refined. Palladium-catalyzed electrochemical approaches, for example, have demonstrated broad substrate scope and high functional group tolerance, enabling the efficient deuteration of diverse organic molecules. xmu.edu.cn

These evolving synthetic toolkits not only facilitate the production of existing compounds like this compound but also open the door to creating more complex and precisely labeled analogues for advanced research.

Deuteration Technique Description Key Advantages Relevant Catalyst/Reagent Examples
Hydrogen Isotope Exchange (HIE) Direct replacement of H atoms with D atoms on a molecule. researchgate.netHigh atom economy; no pre-functionalization needed. researchgate.netxmu.edu.cnIridium complexes, Ruthenium catalysts, Iron complexes. acs.orgresearchgate.net
Electrochemical Dehalogenative Deuteration Uses an electric current to replace a halogen atom with a deuterium atom, often from D₂O. xmu.edu.cnAvoids toxic deuterated reagents and many transition metal catalysts; environmentally friendly. xmu.edu.cnGraphite felt anode, lead cathode, heavy water (D₂O). xmu.edu.cn
Photoredox Catalysis Uses light to initiate a catalytic cycle for deuteration. nih.govExtremely mild reaction conditions; high selectivity. nih.govNot specified in search results.
Biocatalysis Employs enzymes to perform selective deuteration reactions.High stereoselectivity and regioselectivity. nih.govNot specified in search results.

Expanding the Application of this compound to Novel Analytical Platforms

The primary application of this compound is as an internal standard for the quantification of lumefantrine (B1675429) and its primary metabolite, desbutyl-lumefantrine, using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This "gold standard" technique provides high sensitivity and specificity, which is crucial for pharmacokinetic studies. However, the field of analytical chemistry is continually evolving, with a drive towards greener, faster, and more accessible methods. mdpi.com

Future applications of this compound will likely involve its use in the validation and calibration of these novel analytical platforms. mdpi.comnih.gov For instance:

Green Chromatography: Researchers have developed rapid reverse-phase high-performance liquid chromatography (RP-HPLC) methods for lumefantrine analysis that use ethanol (B145695) as a green organic solvent. mdpi.comnih.gov this compound could serve as a crucial tool to cross-validate the accuracy and precision of these environmentally friendly methods against established LC-MS/MS assays.

Portable Spectroscopy: Low-cost, handheld near-infrared (NIR) spectrometers are being explored for the rapid screening and detection of falsified antimalarial drugs in the field. mdpi.com While NIR is a powerful screening tool, it is less specific than mass spectrometry. This compound would be essential in the laboratory-based development and validation of NIR calibration models, ensuring that these portable devices can reliably quantify the active pharmaceutical ingredient.

By acting as a stable and reliable reference point, this compound can bridge the gap between cutting-edge, high-throughput platforms and the rigorous accuracy required for pharmaceutical analysis.

Analytical Platform Role of this compound Potential Impact
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Established: Internal Standard for quantification of lumefantrine and desbutyl-lumefantrine. nih.govHigh accuracy and precision in pharmacokinetic and clinical studies. nih.gov
Green RP-HPLC Future: Cross-validation standard to ensure accuracy of greener methods. mdpi.comIncreased adoption of environmentally sustainable analytical practices in quality control.
Handheld Near-Infrared (NIR) Spectroscopy Future: Reference material for developing and validating calibration models for rapid screening. mdpi.comImproved ability to conduct field-based screening for substandard and falsified medicines.

Potential for this compound in Systems Pharmacology and Omics-based Research Methodologies (e.g., Metabolomics, Proteomics)

Systems pharmacology aims to understand drug action on a holistic level, integrating data from genomics, proteomics, and metabolomics to model complex biological systems. mdpi.comnih.gov In such studies, the ability to accurately quantify the drug and its metabolites within the biological matrix is paramount. This is where this compound becomes an enabling tool for more advanced research into the parent drug's mechanism of action.

Recent studies have begun to unravel the broader biological effects of lumefantrine using omics approaches. For example, a combined metabolomics and transcriptomics study on Toxoplasma gondii revealed that lumefantrine inhibits parasite growth by disrupting DNA replication and repair, as well as altering sugar and amino acid metabolism. mdpi.com

The future potential for this compound in this area is significant:

Quantitative Metabolomics: In non-targeted metabolomic sequencing, thousands of small molecules are measured simultaneously. mdpi.comresearchgate.net The inclusion of this compound allows researchers to precisely quantify the concentration of lumefantrine that leads to specific changes in the parasite's or host's metabolome. This helps establish a clear dose-response relationship at the molecular level, distinguishing direct drug effects from downstream biological consequences.

Pharmacoproteomics: By correlating the concentration of lumefantrine (measured using this compound as a standard) with changes in protein expression profiles, researchers can identify the specific cellular pathways modulated by the drug. This is crucial for understanding its mechanism of action and identifying potential off-target effects or new therapeutic indications.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Systems pharmacology relies on robust PK/PD models. The precise pharmacokinetic data generated using this compound is essential for building computational models that can predict the drug's efficacy and effects across different biological scales, from molecular interactions to whole-organism responses.

Omics Field Role of this compound Research Question Addressed
Metabolomics Internal standard for accurate drug quantification alongside metabolite profiling. mdpi.comWhat specific metabolic pathways are perturbed by a known concentration of lumefantrine? mdpi.comresearchgate.net
Proteomics Anchor for correlating drug exposure with changes in the proteome.Which protein networks are up- or down-regulated in response to lumefantrine treatment?
Systems Pharmacology Provides high-quality pharmacokinetic data for building integrated biological models.How does the drug's concentration over time influence global cellular responses and therapeutic outcomes?

Development of Novel this compound Derivatives for Specific Research Probes

Beyond its role as an internal standard, the this compound scaffold can be a starting point for the development of more sophisticated chemical probes for targeted research. The synthesis of deuterated metabolites, such as desbutyl-lumefantrine-d9, already points toward this trend of creating more specialized tools. nih.gov

Future innovations could focus on creating novel deuterated derivatives designed to answer specific biochemical questions:

Site-Specific Deuteration: The current this compound involves labeling on the butyl side chain. lgcstandards.com Future synthetic efforts could focus on placing deuterium atoms at specific sites of metabolic attack, as predicted by computational models or identified through metabolism studies. Such probes would allow researchers to investigate the kinetic isotope effect at specific metabolic steps, providing a deeper understanding of lumefantrine's biotransformation by CYP450 enzymes. drugbank.com

Multifunctional Probes: It is conceivable to synthesize lumefantrine derivatives that are not only deuterated for mass spectrometry tracking but also tagged with other functionalities. For example, a fluorescent tag could be added to allow for cellular imaging via microscopy, while the deuterium label would permit simultaneous quantification by mass spectrometry.

Affinity-Based Probes: A deuterated lumefantrine analogue could be functionalized with a reactive group or a photoaffinity label. Such a probe could be used to covalently bind to its biological targets in cells or cell lysates. The deuterium label would facilitate the identification of the target protein-drug adducts using mass spectrometry-based proteomics, helping to definitively identify the drug's molecular targets.

These next-generation research probes would transform this compound from a passive analytical standard into an active tool for biochemical discovery.

Derivative Type Potential Modification Research Application
Metabolism-Specific Probe Deuterium placed at a known site of CYP450 oxidation.Elucidating specific biotransformation pathways and quantifying the kinetic isotope effect.
Imaging Probe Deuterated lumefantrine with an attached fluorophore.Correlating subcellular localization (via microscopy) with absolute quantification (via MS).
Target ID Probe Deuterated lumefantrine with a photoaffinity label.Covalently labeling and identifying the direct molecular binding targets of lumefantrine.

Q & A

Basic: What analytical methods are most effective for quantifying Lumefantrine-d9 in pharmacokinetic studies?

This compound, a deuterated analog of Lumefantrine, requires precise quantification to study its pharmacokinetic behavior. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for isotopic discrimination. Key considerations include:

  • Chromatographic separation : Use reverse-phase C18 columns with mobile phases optimized to resolve this compound from endogenous matrix components and its non-deuterated counterpart .
  • Mass spectrometry parameters : Monitor transitions specific to the deuterated isotope (e.g., m/z 530.2 → 511.2 for this compound) to avoid interference from non-deuterated metabolites .
  • Validation : Follow FDA/EMA guidelines for linearity, accuracy, precision, and stability in biological matrices (plasma, tissues) .

Advanced: How does deuterium substitution in this compound influence its metabolic stability compared to the parent compound?

Deuterium’s kinetic isotope effect (KIE) can alter metabolic pathways by slowing cytochrome P450 (CYP)-mediated oxidation. To assess this:

  • In vitro assays : Incubate this compound and non-deuterated Lumefantrine with human liver microsomes (HLMs). Measure intrinsic clearance (CLint) using substrate depletion assays .
  • Isotope ratio monitoring : Compare metabolite formation rates (e.g., desbutyl-Lumefantrine) via LC-MS/MS. A ≥20% reduction in CLint for this compound indicates significant KIE .
  • In vivo correlation : Use crossover studies in animal models to evaluate half-life (t1/2) and AUC differences. Note that deuterium’s impact may vary across species due to CYP isoform expression differences .

Basic: What are the critical parameters for synthesizing high-purity this compound?

Synthesis involves deuterium incorporation at specific positions (e.g., aromatic rings) via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Key steps:

  • Deuterium source : Use D2O or deuterated reagents (e.g., CD3OD) under controlled pH and temperature to minimize back-exchange .
  • Purification : Employ preparative HPLC with deuterium-stable mobile phases (e.g., acetonitrile-D3) to isolate >98% pure this compound .
  • Characterization : Confirm deuteration efficiency via <sup>1</sup>H-NMR (absence of proton signals at substituted sites) and high-resolution MS .

Advanced: How can researchers resolve contradictory data on this compound’s efficacy in combination therapies?

Conflicting efficacy reports may arise from variations in experimental design:

  • Dose-ratio optimization : Conduct isobolographic analysis to determine synergistic, additive, or antagonistic effects with Artemether. Adjust molar ratios (e.g., 1:3 vs. 1:6) to identify optimal combinations .
  • Parasite strain specificity : Test against Plasmodium falciparum strains (e.g., Dd2, 3D7) with differing drug resistance profiles. Use SYBR Green assays to quantify IC50 shifts .
  • Pharmacodynamic modeling : Develop compartmental models integrating parasite clearance rates and drug exposure (AUC/MIC) to reconcile in vitro-in vivo discrepancies .

Basic: What protocols ensure stability of this compound in biological samples during long-term storage?

  • Matrix selection : Store plasma samples at -80°C with EDTA as an anticoagulant to prevent enzymatic degradation .
  • Additives : Include 0.1% ascorbic acid to inhibit oxidative degradation of the benzylic alcohol moiety .
  • Freeze-thaw cycles : Limit to ≤3 cycles; validate stability under these conditions via LC-MS/MS recovery tests (≥85% recovery) .

Advanced: What strategies mitigate isotopic interference in co-administered deuterated/non-deuterated drug assays?

  • Chromatographic resolution : Optimize gradient elution to separate this compound from endogenous isotopes and co-administered drugs (e.g., Artemether) .
  • High-resolution MS : Use Q-TOF instruments with mass accuracy <5 ppm to distinguish isotopic clusters .
  • Mathematical correction : Apply isotope dilution equations to adjust for natural abundance <sup>13</sup>C contributions .

Basic: How do researchers validate the isotopic integrity of this compound in preclinical studies?

  • Isotopic purity assays : Conduct via isotope ratio mass spectrometry (IRMS) to confirm ≥99% deuteration at specified sites .
  • Metabolic profiling : Administer this compound to rodents and analyze excreted metabolites for deuterium loss using <sup>2</sup>H-NMR .

Advanced: What computational models predict the pharmacokinetic-pharmacodynamic (PK-PD) behavior of this compound?

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific CYP3A4/5 expression data to simulate hepatic metabolism and distribution .
  • Monte Carlo simulations : Assess target attainment rates (e.g., 90% parasite clearance) under varying dosing regimens and resistance scenarios .

Basic: What ethical and regulatory considerations apply to human trials involving this compound?

  • Informed consent : Disclose deuterium’s novelty and potential unknown long-term effects .
  • Regulatory filings : Include deuterium-specific stability and toxicity data in IND applications to the FDA/EMA .

Advanced: How can this compound research address gaps in antimalarial drug resistance mechanisms?

  • Resistance marker screening : Perform whole-genome sequencing of Plasmodium isolates post-Lumefantrine-d9 exposure to identify mutations in pfmdr1 or pfcrt .
  • Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify parasite protein expression changes under drug pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.